molecular formula C6H12ClNO2 B14233264 N-(2-hydroxypropyl)prop-2-enamide;hydrochloride CAS No. 493034-56-3

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride

Cat. No.: B14233264
CAS No.: 493034-56-3
M. Wt: 165.62 g/mol
InChI Key: SSZZRFINHRFDPQ-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride typically involves the reaction of prop-2-enamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)prop-2-enamide;hydrochloride involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound can form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The hydroxypropyl group facilitates the formation of hydrogen bonds with biological molecules, improving the compound’s efficacy in targeted delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride is unique due to its specific hydroxypropyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly suitable for applications in drug delivery and biomaterials, where its ability to form stable complexes and enhance solubility is highly valued .

Properties

CAS No.

493034-56-3

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

N-(2-hydroxypropyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-3-6(9)7-4-5(2)8;/h3,5,8H,1,4H2,2H3,(H,7,9);1H

InChI Key

SSZZRFINHRFDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C=C)O.Cl

Origin of Product

United States

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